Structural Elucidation of 3-(Benzylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole via ¹H and ¹³C NMR Spectroscopy
Structural Elucidation of 3-(Benzylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole via ¹H and ¹³C NMR Spectroscopy
Executive Summary
The compound 3-(Benzylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole (CAS: 328281-65-8) belongs to a highly privileged class of nitrogen-rich heterocycles frequently investigated for their antimicrobial, antifungal, and enzyme-inhibitory properties[1]. Accurate structural elucidation of this molecule requires a deep understanding of the electronic interplay between the central 1,2,4-triazole core, the electron-rich furan ring, and the distinct spatial environments of its two phenyl systems.
This technical guide provides a definitive framework for assigning the ¹H and ¹³C NMR chemical shifts of this molecule. As a Senior Application Scientist, I have structured this guide not merely as a data repository, but as a mechanistic breakdown of why these specific nuclear spins resonate where they do, culminating in a self-validating experimental protocol.
Mechanistic Basis of Chemical Shifts
Proton (¹H) NMR Dynamics
The ¹H NMR spectrum of this compound in DMSO-d₆ is defined by three distinct regions: the aliphatic thioether linkage, the furan ring system, and the overlapping aromatic phenyl domains.
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The Benzylthio Methylene (-S-CH₂-Ph): The methylene protons appear as a sharp, isolated singlet. The electronegativity of the adjacent sulfur atom, combined with the anisotropic deshielding from the attached phenyl ring, pushes this signal to the 4.30–4.45 ppm range. This is a highly reliable diagnostic benchmark for S-alkylated 1,2,4-triazoles[2].
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The Furan-2-yl Protons: The furan ring exhibits a characteristic AMX spin system. The proton at the 5'-position (H-5') is adjacent to the furan oxygen, experiencing severe inductive deshielding, which shifts it far downfield to ~7.88 ppm [2]. Conversely, H-3' and H-4' resonate further upfield (~6.69 and 6.65 ppm) due to the electron-donating resonance effect of the oxygen atom into the ring[1].
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Differentiating the Phenyl Rings: The N4-phenyl ring is directly conjugated to the electron-withdrawing 1,2,4-triazole core, resulting in a broader, more deshielded multiplet (7.45–7.65 ppm ). The S-benzyl phenyl ring is insulated from the triazole core by the methylene spacer, allowing it to resonate slightly more upfield (7.20–7.40 ppm ).
Carbon (¹³C) NMR Dynamics
The ¹³C NMR assignments rely heavily on identifying the quaternary carbons of the triazole core.
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Triazole C3 vs. C5: The C3 carbon is directly bound to the sulfur atom. The polarizability of sulfur and the double-bond character of the triazole ring deshield C3 significantly, placing it near 152.4 ppm . The C5 carbon, bound to the furan ring, typically resonates slightly upfield at 147.8 ppm [3].
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The Furan Core: The furan C-2' (ipso carbon attached to the triazole) is quaternary and appears around 142.1 ppm. The oxygen-adjacent C-5' is highly deshielded (~145.3 ppm), while C-3' and C-4' are shielded by resonance (~113.8 and 112.4 ppm, respectively).
Quantitative Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts based on empirical literature for structurally analogous 3-benzylthio-4,5-disubstituted-4H-1,2,4-triazoles[1][2][3].
Table 1: ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| S-CH₂ | 4.41 | Singlet (s) | - | 2H | Benzylthio methylene |
| Furan H-4' | 6.65 | Doublet of doublets (dd) | 3.6, 1.7 | 1H | Furan ring proton |
| Furan H-3' | 6.69 | Doublet (d) | 3.6 | 1H | Furan ring proton |
| Phenyl (S-Bn) | 7.20 – 7.40 | Multiplet (m) | - | 5H | Benzyl aromatic protons |
| Phenyl (N4) | 7.45 – 7.65 | Multiplet (m) | - | 5H | N4-Phenyl aromatic protons |
| Furan H-5' | 7.88 | Doublet (d) | 1.7 | 1H | Furan proton adjacent to O |
Table 2: ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)
| Position | Chemical Shift (δ, ppm) | Type | Assignment |
| S-CH₂ | 36.5 | CH₂ | Benzylthio methylene carbon |
| Furan C-4' | 112.4 | CH | Furan aromatic carbon |
| Furan C-3' | 113.8 | CH | Furan aromatic carbon |
| Phenyl (S-Bn) | 127.5, 128.6, 129.1 | CH | Benzyl aromatic carbons (o, m, p) |
| Phenyl (N4) | 128.2, 129.8, 130.5 | CH | N4-Phenyl aromatic carbons (o, m, p) |
| Phenyl (N4) ipso | 134.2 | C | N4-Phenyl quaternary carbon |
| Phenyl (S-Bn) ipso | 137.6 | C | Benzyl quaternary carbon |
| Furan C-2' | 142.1 | C | Furan quaternary carbon (attached to triazole) |
| Furan C-5' | 145.3 | CH | Furan aromatic carbon adjacent to O |
| Triazole C-5 | 147.8 | C | Triazole quaternary carbon (attached to furan) |
| Triazole C-3 | 152.4 | C | Triazole quaternary carbon (attached to S) |
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the acquisition of this NMR data must follow a strict, self-validating workflow. Do not rely solely on 1D NMR for a molecule with overlapping aromatic systems.
Step 1: Sample Preparation & Solvent Causality
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Weigh exactly 15–20 mg of the synthesized compound.
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Dissolve in 0.6 mL of DMSO-d₆ containing 0.03% v/v TMS.
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Causality: While CDCl₃ is common, the high polarity of the 1,2,4-triazole core often leads to micro-aggregation or poor solubility in chloroform, causing line broadening. DMSO-d₆ fully solvates the heterocycle, ensuring sharp, highly resolved multiplets for the critical furan and phenyl protons.
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Step 2: Acquisition Parameters
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¹H NMR: Acquire at 400 MHz or higher. Set the relaxation delay (D1) to 2.0 seconds. 16 scans are sufficient.
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¹³C NMR: Acquire at 100 MHz. Set the relaxation delay (D1) to 2.5–3.0 seconds and acquire a minimum of 1024 scans.
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Causality: The molecule contains six quaternary carbons (Triazole C3, C5; Furan C2'; two Phenyl ipso carbons). Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1 relaxation times. A standard 1.0s delay will cause these critical structural markers to vanish into the baseline noise.
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Step 3: 2D NMR Validation (The Self-Validating Loop)
A 1D spectrum cannot definitively prove the regiochemistry of the S-benzyl versus an N-benzyl isomer (a common synthetic byproduct). You must run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.
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Validation Criteria: A valid structure is confirmed only when the S-CH₂ protons (δ 4.41) show a clear 3-bond scalar coupling ( 3JCH ) cross-peak to the Triazole C3 carbon (δ 152.4). Furthermore, the N4-phenyl ortho-protons must show 3JCH correlations to both Triazole C3 and C5. If these cross-peaks are absent, the structural isomer is incorrect.
Workflow Visualization
Figure 1: Step-by-step NMR elucidation workflow for 1,2,4-triazole derivatives.
